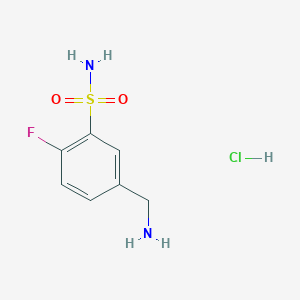
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those incorporating fluorine atoms, typically involves the reaction of amines with sulfonyl chlorides or the modification of existing sulfonamide compounds to introduce fluorine atoms. Superacid chemistry has been employed to synthesize halogen-containing N-substituted 4-aminobenzenesulfonamides, demonstrating the versatility in synthesizing fluorine-containing sulfonamides for targeted biological activities (Compain et al., 2013).
Molecular Structure Analysis
X-ray crystallographic studies provide detailed insights into the molecular structure of fluorine-containing sulfonamides. The binding of sulfonamides to enzymes, such as carbonic anhydrases, reveals the key interactions at the molecular level, highlighting the importance of the fluorine atom and the sulfonamide group in engaging with the active site of the enzyme (Menchise et al., 2006).
Chemical Reactions and Properties
Sulfonamides, including 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide, can undergo various chemical reactions, reflecting their chemical properties. For instance, reactions involving the sulfonamide group can lead to the synthesis of complex molecules with potent biological activities. The presence of a fluorine atom often enhances the biological activity of these molecules by influencing their metabolic stability and binding affinity (Ceruso et al., 2014).
Applications De Recherche Scientifique
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives like 5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride, have been foundational in developing antimicrobial agents since their introduction as the first synthetic antimicrobial drugs. Their significance extends beyond antibacterial applications, encompassing a wide range of medicinal uses including anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. The versatility of sulfonamide derivatives arises from their chemical structure, which can be modified to enhance bioactivity and broaden their medicinal applications. The research indicates a vibrant field of study focused on sulfonamide compounds, with ongoing efforts to design new drug molecules exhibiting broad-spectrum activity, high efficacy, and low toxicity (He Shichao et al., 2016).
Drug Development and Sulfonamides
The patent landscape for sulfonamides between 2008 and 2012, and continuing into more recent years, reveals an active area of research and development. Innovations have focused on carbonic anhydrase inhibitors (CAIs) for managing conditions like glaucoma, with novel drugs such as apricoxib and pazopanib (multi-targeted receptor tyrosine kinase inhibitors) showcasing significant antitumor activity. This period also saw the development of sulfonamide CAIs incorporating nitric oxide-donating moieties as promising antiglaucoma agents, indicating the potential for sulfonamides in producing selective drugs for various diseases including cancer and inflammatory conditions (F. Carta et al., 2012; I. Gulcin & P. Taslimi, 2018).
Environmental and Health Impacts
Beyond their therapeutic applications, sulfonamides have been examined for their environmental persistence and impact on human health. The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, raising concerns about antimicrobial resistance and potential health risks. Research in this area aims to understand the ecological consequences of sulfonamide pollution and develop strategies to mitigate their negative effects on public health (W. Baran et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXFJFFWWFMJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)S(=O)(=O)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-fluorobenzene-1-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

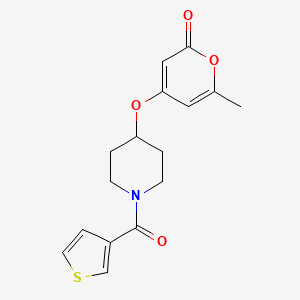
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
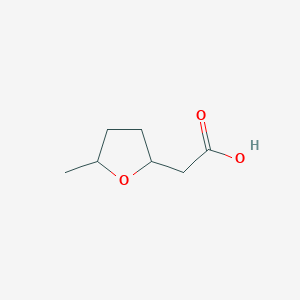
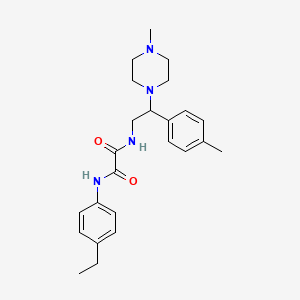
![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)
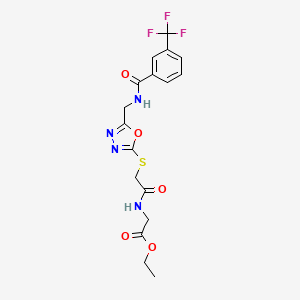
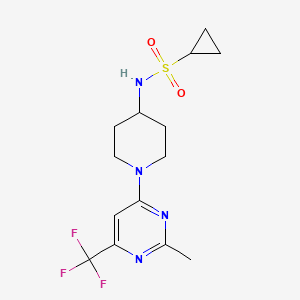
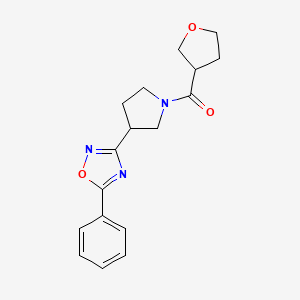
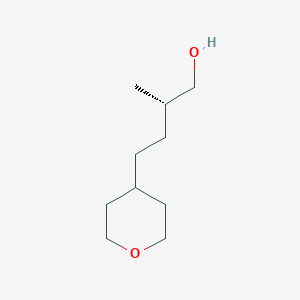
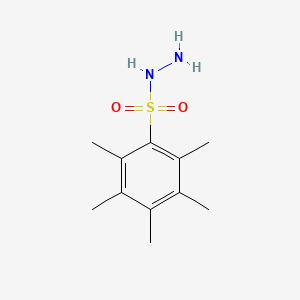
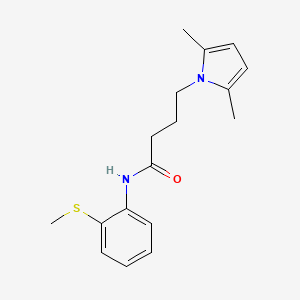
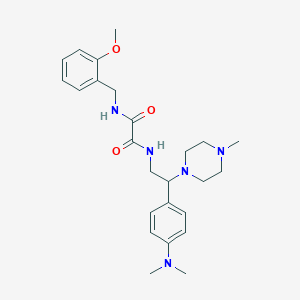
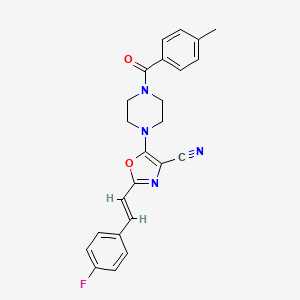
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)